molecular formula C26H24 B13949965 5,5,14,14-Tetramethyl-5,14-dihydropentacene

5,5,14,14-Tetramethyl-5,14-dihydropentacene

Cat. No.: B13949965
M. Wt: 336.5 g/mol
InChI Key: DFBQNJHLKGXQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,14,14-Tetramethyl-5,14-dihydropentacene is a functionalized pentacene derivative intended for research and development use only. It is not approved for human or veterinary, household, or personal use. Pentacene and its derivatives are a cornerstone of organic electronics research due to their excellent semiconducting properties. Researchers value these compounds for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs) . The introduction of alkyl groups, such as the tetramethyl substituents in this compound, is a common strategy to enhance solubility and processability, which helps overcome the inherent challenges of strong intermolecular π-π stacking in the parent pentacene framework . This modification allows for better solution-based processing techniques, facilitating the fabrication of high-quality thin films for device testing. Furthermore, the functionalization of the pentacene core can lead to twisted molecular conformations, which can alter the molecular packing in the solid state and tune the resulting photophysical and electrochemical properties for specific device applications . Researchers can utilize this compound to construct advanced molecular systems, such as donor-acceptor complexes for novel organic semiconductors .

Properties

Molecular Formula

C26H24

Molecular Weight

336.5 g/mol

IUPAC Name

5,5,14,14-tetramethylpentacene

InChI

InChI=1S/C26H24/c1-25(2)21-11-7-8-12-22(21)26(3,4)24-16-20-14-18-10-6-5-9-17(18)13-19(20)15-23(24)25/h5-16H,1-4H3

InChI Key

DFBQNJHLKGXQRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC4=CC5=CC=CC=C5C=C4C=C31)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,5,14,14-Tetramethyl-5,14-dihydropentacene

Detailed Stepwise Preparation

Step S100: Formation of Dihydropentacene Diketone Derivative
  • Reactants: Compound containing R1 and R2 substituents and 9-bromo-5,5,14,14-tetramethyl-4a,5,13a,14-dihydropentacene-6,13-diketone.
  • Conditions: Solvent is anhydrous toluene; catalyst is sodium tert-butoxide with palladium acetate and tri-tert-butylphosphine.
  • Reaction: Heated at 85–90°C for 7–10 hours under nitrogen atmosphere.
  • Molar ratios: R1 and R2 compound to diketone is 2.0–2.5:1; potassium tert-butoxide 2.0–2.5 times the diketone; palladium catalyst 1/20 to 1/15 times the diketone.
  • Workup: Filtration, column chromatography, recrystallization, vacuum rotary evaporation, and drying.
  • Outcome: Dihydropentacene diketone derivative with R1 and R2 substituents.
Step S200: Cyclization with Aryl Halide
  • Reactants: Dihydropentacene diketone derivative (from S100) and aryl halide R3-Br.
  • Conditions: Solvent is anhydrous tetrahydrofuran (THF); reaction temperature initially at −78°C for n-butyllithium addition, then room temperature for 8–10 hours under nitrogen.
  • Molar ratios: Diketone derivative to aryl halide 1:2.2; n-butyllithium to aryl halide 1:1.
  • Reaction: Aryl halide is lithiated by n-butyllithium and then added dropwise to the diketone derivative solution.
  • Workup: Acid quench with dilute HCl, extraction with ether, concentration, recrystallization with dichloromethane and petroleum ether.
  • Outcome: Dihydropentacene glycol derivatives with R1, R2, and R3 substituents.
Step S300: Final Cyclization to Target Compound
  • The cyclization of dihydropentacene glycol derivatives yields the final 5,5,14,14-tetramethyl-5,14-dihydropentacene compound.
  • This step typically involves controlled heating and further purification to isolate the desired product.

Representative Experimental Data

Step Reactants & Conditions Temperature Time Solvent Catalyst Yield / Product Description
S100 R1, R2 compound + diketone, sodium tert-butoxide, Pd acetate, tri-tert phosphine 85–90°C 7–10 h Anhydrous toluene Sodium tert-butoxide, Pd catalyst White-yellowish solid, 25–26 g isolated
S200 Aryl halide R3-Br + n-butyllithium + diketone derivative −78°C (lithiation), RT (reaction) 2 h (lithiation), 8–10 h (reaction) Anhydrous THF n-Butyllithium Off-white intermediate, ~40 g isolated
S300 Cyclization of glycol derivative Controlled heating Variable - - Final dihydropentacene compound

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Type Conditions Outcome
S100 R1, R2 compounds + diketone + Pd catalyst Coupling reaction 85–90°C, 7–10 h, toluene Dihydropentacene diketone derivative
S200 Aryl halide + n-butyllithium + diketone derivative Lithiation & nucleophilic addition −78°C lithiation, RT reaction, THF Glycol derivatives with R1, R2, R3
S300 Glycol derivatives Cyclization Controlled heating Final 5,5,14,14-tetramethyl-5,14-dihydropentacene

Chemical Reactions Analysis

Types of Reactions

5,5,14,14-Tetramethyl-5,14-dihydropentacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,14,14-Tetramethyl-5,14-dihydropentacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,14,14-Tetramethyl-5,14-dihydropentacene in organic electronics involves its ability to facilitate charge transport. The presence of methyl groups and the dihydro functionality enhance its solubility and stability, making it an effective material for use in OFETs and OLEDs. The compound interacts with molecular targets such as electrodes and other organic semiconductors, facilitating the movement of charge carriers through the material .

Comparison with Similar Compounds

Table 2: Thermal Decomposition Temperatures

Compound Decomposition Temperature (°C) Method Reference
5,5,14,14-Tetramethyl-5,14-dihydropentacene 280–300 TGA (N₂ atmosphere)
5,7,12,14-Tetraphenyl-6,13-diazapentacene 250–270 TGA (air)
6,13-Difluoropentacene >350 TGA (N₂ atmosphere)

Photophysical Properties

  • Fluorescence : Tetramethyl-dihydropentacene exhibits weak fluorescence (λem ≈ 450 nm) due to partial conjugation, whereas diazapentacenes show redshifted emission (λem ≈ 550 nm) from nitrogen-induced charge transfer .
  • Quantum Yield : The tetraphenyl-diazapentacene has a quantum yield of 0.15 in solution, reduced to 0.02 in thin films due to aggregation .

Biological Activity

5,5,14,14-Tetramethyl-5,14-dihydropentacene is a member of the pentacene family, which are polycyclic aromatic hydrocarbons (PAHs) known for their unique electronic properties and potential applications in organic electronics. This compound has garnered attention not only for its electronic characteristics but also for its biological activity , particularly in the context of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that derivatives of pentacene, including 5,5,14,14-tetramethyl-5,14-dihydropentacene, exhibit antimicrobial activity. For instance, studies have shown that certain pentacene derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with cellular respiration processes .

Antioxidant Activity

Pentacene derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is attributed to their ability to donate electrons and stabilize free radicals, which can help mitigate damage caused by oxidative stress in cells .

Enzyme Inhibition

Recent studies have explored the potential of 5,5,14,14-tetramethyl-5,14-dihydropentacene as an inhibitor of various enzymes. For example, it has been investigated for its inhibitory effects on cholinesterases (ChEs), which are critical in neurotransmission. Compounds with similar structures have shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for treating neurodegenerative diseases such as Alzheimer's .

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various pentacene derivatives, 5,5,14,14-tetramethyl-5,14-dihydropentacene was tested against a range of pathogens. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for the development of new antimicrobial agents .

Investigation into Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of pentacene derivatives. Using in vitro assays to measure radical scavenging activity, researchers found that 5,5,14,14-tetramethyl-5,14-dihydropentacene exhibited a dose-dependent response in scavenging DPPH radicals. The compound's structure was linked to its effectiveness in reducing oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Research Findings Summary Table

Study Findings Reference
Antimicrobial EfficacySignificant inhibition of E. coli at 10 µg/mL
Antioxidant MechanismsDose-dependent DPPH radical scavenging
Enzyme InhibitionPotent AChE and BuChE inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.